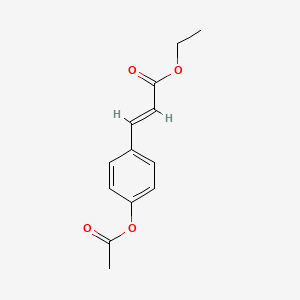
Ethyl 3-(4-acetoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Acetoxyphenyl)acrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an ethyl ester group attached to an acrylic acid moiety, which is further substituted with a p-acetoxyphenyl group. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester typically involves the esterification of 3-(p-Acetoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-(p-Acetoxyphenyl)acrylic acid+EthanolAcid Catalyst3-(p-Acetoxyphenyl)acrylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Acetoxyphenyl)acrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-(p-Acetoxyphenyl)acrylic acid and ethanol.
Reduction: 3-(p-Hydroxyphenyl)acrylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(p-Acetoxyphenyl)acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mécanisme D'action
The mechanism of action of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with molecular targets such as enzymes or receptors. The acrylic acid moiety can undergo Michael addition reactions, making it a useful intermediate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acrylate: Similar ester structure but lacks the p-acetoxyphenyl group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylic acid moiety.
Ethyl acetate: A simpler ester with no aromatic substitution.
Uniqueness
3-(p-Acetoxyphenyl)acrylic acid ethyl ester is unique due to the presence of the p-acetoxyphenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
25743-64-0 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-9H,3H2,1-2H3/b9-6+ |
Clé InChI |
IFUFLGMRDPXNFA-RMKNXTFCSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


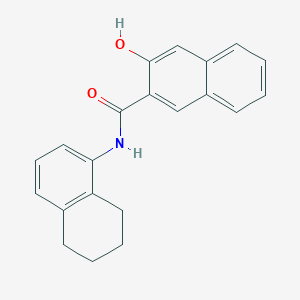
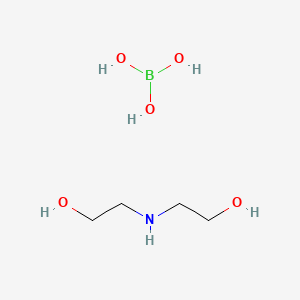
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
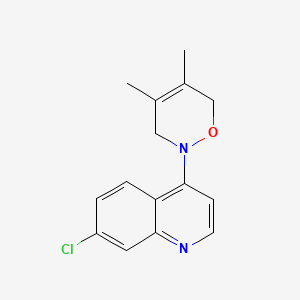
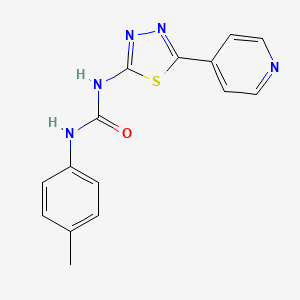
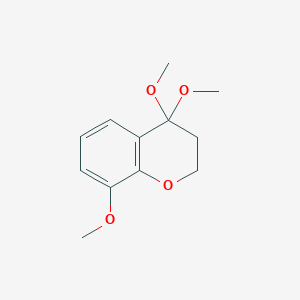
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
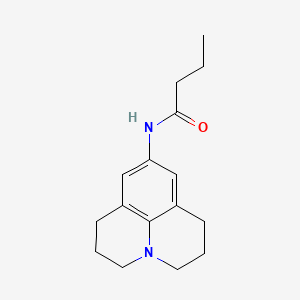
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
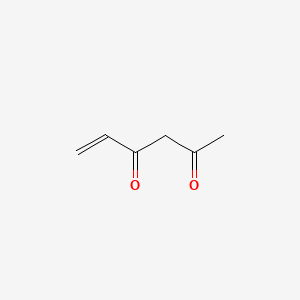
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
